4,6-Dichloro-2-nitropyridin-3-amine
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Overview
Description
4,6-Dichloro-2-nitropyridin-3-amine is an organic compound with the molecular formula C5H3Cl2N3O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-nitropyridin-3-amine typically involves the nitration of 4-amino-2,6-dichloropyridine. The process includes dissolving 4-amino-2,6-dichloropyridine in sulfuric acid to form a sulfate salt. Nitric acid is then added dropwise at low temperatures to control the reaction. The resulting mixture is filtered, washed, and crystallized to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid in isopropyl alcohol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4,6-Dichloro-2-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-2-nitropyridin-3-amine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or modulate receptor functions, making it useful in drug development .
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitropyridin-4-amine
- 6-Chloro-3-nitropyridin-2-amine
- 2,4,6-Trichloro-3-nitropyridine
Uniqueness: 4,6-Dichloro-2-nitropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C5H3Cl2N3O2 |
---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
4,6-dichloro-2-nitropyridin-3-amine |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-3(7)9-5(4(2)8)10(11)12/h1H,8H2 |
InChI Key |
KCFNTGRZKBVINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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